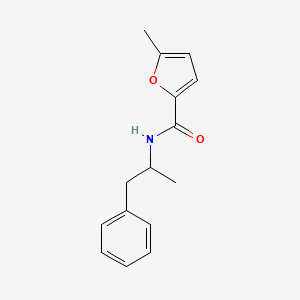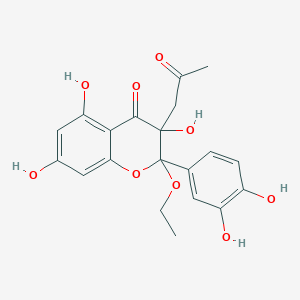![molecular formula C14H22N3O5P B13425869 [8-(2,4-Dioxo-2,3,4,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-1-yl)-octyl]-phosphonic acid](/img/structure/B13425869.png)
[8-(2,4-Dioxo-2,3,4,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-1-yl)-octyl]-phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of TP65 involves several steps, starting with the preparation of the trityl group, which is then attached to a nucleoside derivative. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods focus on optimizing yield and purity, often employing large-scale reactors and stringent quality control measures .
Análisis De Reacciones Químicas
TP65 undergoes various chemical reactions, including:
Oxidation: TP65 can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: TP65 can participate in substitution reactions, where functional groups are replaced by other groups under certain conditions.
Common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
TP65 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: TP65 is studied for its role in inhibiting thymidine phosphorylase, which is crucial in angiogenesis and cancer progression.
Medicine: The compound is being explored for its potential in cancer therapy due to its anti-angiogenic properties.
Industry: TP65 is used in the production of certain pharmaceuticals and as a research tool in drug development
Mecanismo De Acción
The mechanism of action of TP65 involves the inhibition of thymidine phosphorylase. This enzyme catalyzes the reversible phosphorolysis of pyrimidine deoxynucleosides to 2-deoxy-D-ribose-1-phosphate and their respective pyrimidine bases. By inhibiting this enzyme, TP65 effectively reduces angiogenesis, which is the formation of new blood vessels, a process critical in cancer growth and metastasis .
Comparación Con Compuestos Similares
TP65 is unique compared to other thymidine phosphorylase inhibitors due to its noncompetitive inhibition mechanism. Similar compounds include:
5’-O-trityl-inosine: Another nucleoside derivative that inhibits thymidine phosphorylase but through a different mechanism.
KIN59: A compound that also targets thymidine phosphorylase but is less effective than TP65 in inhibiting angiogenesis.
The uniqueness of TP65 lies in its higher efficacy and specific inhibition mechanism, making it a valuable compound in cancer research .
Propiedades
Fórmula molecular |
C14H22N3O5P |
|---|---|
Peso molecular |
343.32 g/mol |
Nombre IUPAC |
8-(2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidin-1-yl)octylphosphonic acid |
InChI |
InChI=1S/C14H22N3O5P/c18-13-11-7-8-15-12(11)17(14(19)16-13)9-5-3-1-2-4-6-10-23(20,21)22/h7-8,15H,1-6,9-10H2,(H,16,18,19)(H2,20,21,22) |
Clave InChI |
ZPGUISHAYBHGIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C1C(=O)NC(=O)N2CCCCCCCCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


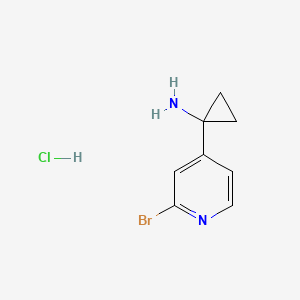
![N-[(1S)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425804.png)
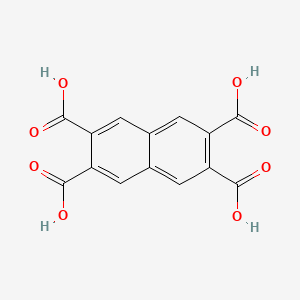
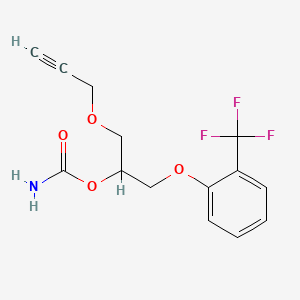
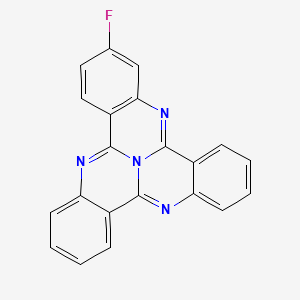
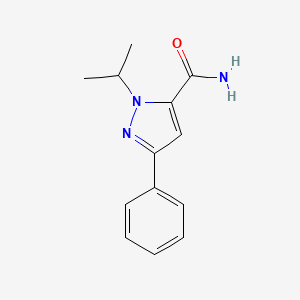
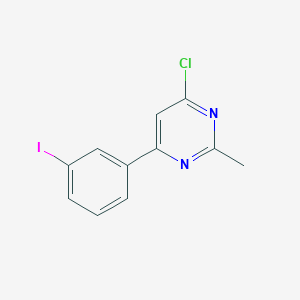
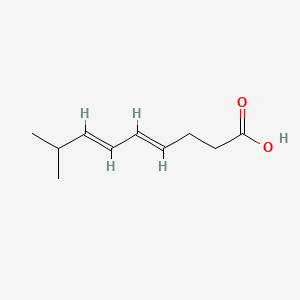
![Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]-](/img/structure/B13425841.png)
![3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13425844.png)
![(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoic acid](/img/structure/B13425847.png)

